

11-Dehydroxygrevilloside B experimental controls and best practices

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Compound of Interest

Compound Name: 11-Dehydroxygrevilloside B

Cat. No.: B590245

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Disclaimer: Publicly available experimental data on **11-Dehydroxygrevilloside B** is limited. This guide is based on general best practices for research with novel, purified natural products and provides hypothetical scenarios and protocols to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is **11-Dehydroxygrevilloside B** and what are its basic properties?

11-Dehydroxygrevilloside B is a glucopyranoside, a type of phenolic glycoside, originally isolated from *Homalomena occulta*.^[1] As a purified natural product, it is typically supplied as a powder.^[2] Key properties are summarized below.

Property	Value	Reference
CAS Number	197307-49-6	[2][3]
Molecular Formula	C17H26O7	[2][3]
Molecular Weight	342.4 g/mol	[2][3]
Purity	>98% (typical)	[2]
Appearance	Powder	[2]
Storage	Store sealed in a cool, dry place. Stock solutions can be stored at -20°C for several months.	[2][3]

Q2: How should I prepare stock solutions of **11-Dehydroxygrevilloside B**?

Due to the limited information on its solubility, it is recommended to start with common solvents for polar organic molecules.

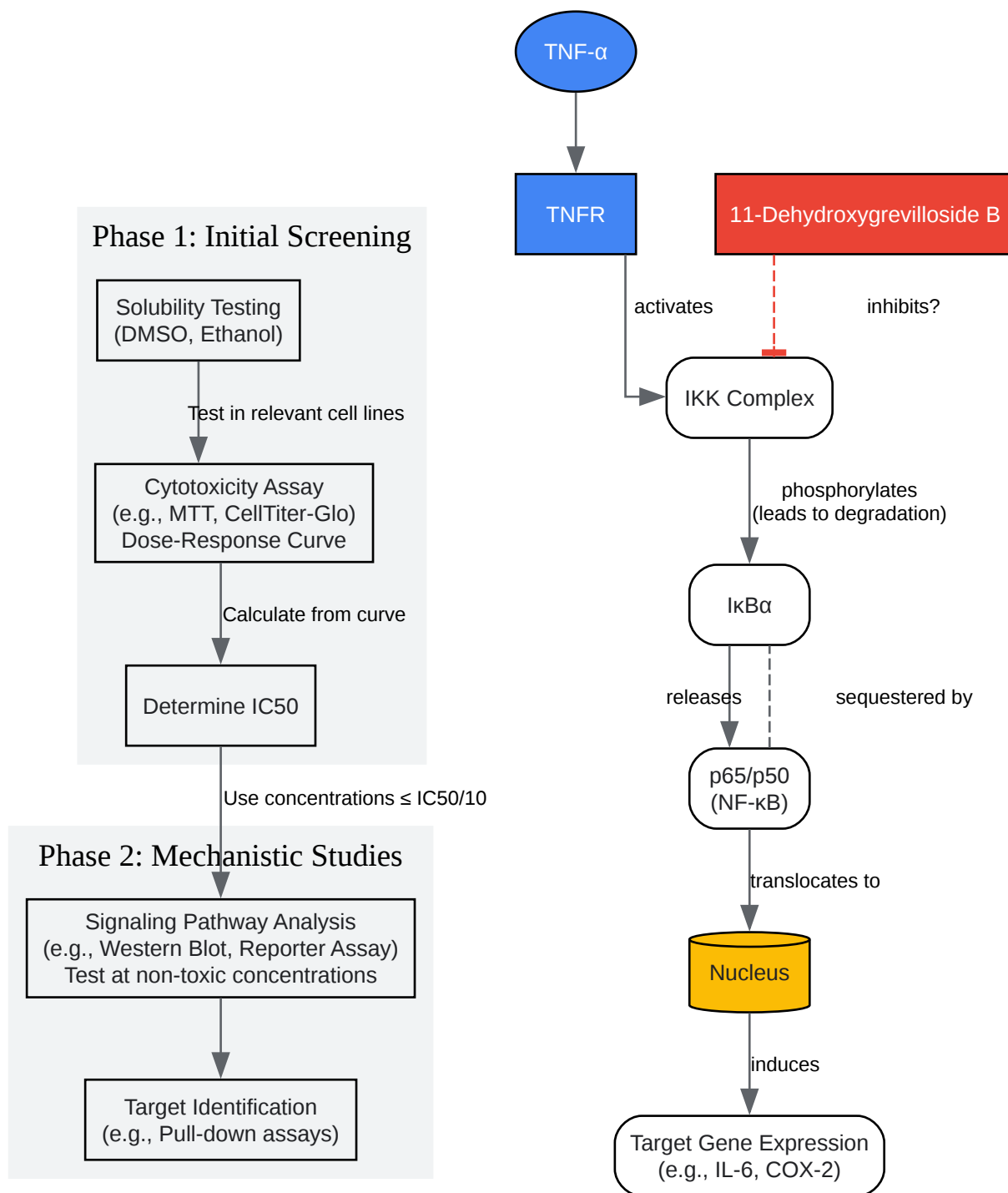
- Primary Recommendation: High-purity Dimethyl Sulfoxide (DMSO).
- Alternative: Ethanol or Methanol.

Protocol for Reconstitution:

- To prepare a 10 mM stock solution, add 292.1 µL of DMSO to 1 mg of **11-Dehydroxygrevilloside B** (MW: 342.4 g/mol).
- Vortex thoroughly to dissolve.
- Gentle warming (to 37°C) or sonication may assist in complete dissolution.[2]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C.

Q3: What are the initial steps for characterizing the biological activity of **11-Dehydroxygrevilloside B**?

A general workflow for characterizing a novel compound is outlined below. The initial focus should be on determining its cytotoxic or cytostatic effects to establish a working concentration range for further mechanistic studies.



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References

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